2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

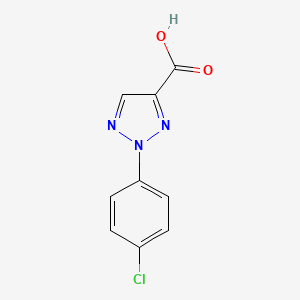

2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties. The 1,2,3-triazole ring acts as a bioisostere for amide bonds, enabling hydrogen bonding and dipole interactions with biological targets while resisting enzymatic degradation . The chlorine atom enhances electronic effects (e.g., electron-withdrawing character) and influences molecular rigidity, while the carboxylic acid group enables coordination with metal ions and participation in hydrogen bonding .

Properties

IUPAC Name |

2-(4-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQMLMMVRAJADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89522-59-8 | |

| Record name | 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific synthetic route may vary, but a common method involves the following steps:

Preparation of 4-chlorophenyl azide: This can be synthesized from 4-chloroaniline through diazotization followed by azidation.

Cycloaddition Reaction: The 4-chlorophenyl azide is reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Oxidation Reactions: The triazole ring can undergo oxidation under certain conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Products will vary depending on the nucleophile used, such as 4-aminophenyl derivatives.

Reduction: Reduction of the carboxylic acid group yields alcohol derivatives.

Oxidation: Oxidation can lead to the formation of various oxidized triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. For example:

- Molecular Docking Studies : Research has shown that this compound can interact effectively with cancer-related targets due to its structural features. It has been evaluated using molecular docking techniques which suggest favorable binding affinities with enzymes implicated in cancer progression .

- Synthesis of Derivatives : The synthesis of derivatives, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, has been reported to enhance anticancer activity by modifying substituents on the triazole ring . These modifications can improve lipophilicity and cellular permeability.

Physicochemical Properties

The physicochemical properties of this compound contribute to its biological effectiveness:

| Property | Value |

|---|---|

| Density | 1.3 g/cm³ |

| Boiling Point | 309 °C |

| Flash Point | 140.6 °C |

| LogP | 2.40 |

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid utilized quantum chemical methods (B3LYP) to optimize its structure. The synthesized compound was characterized using IR and Raman spectroscopy, confirming its molecular structure and vibrational properties .

Case Study 2: Photophysical Properties

Another investigation examined the photophysical characteristics of triazole derivatives in various solvents. The study revealed that these compounds could act as fluorescent probes due to their unique optical properties. Notably, they exhibited higher quantum yields in aqueous solutions compared to organic solvents .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 223.62 g/mol

- pKa : ~7.65–8.08 (weak acidity, minimizing biological fluid disruption)

- Boiling Point : 453.0 ± 51.0 °C

- Density : 1.5 ± 0.1 g/cm³ .

The following table summarizes structural analogs and their comparative properties:

Structural and Functional Insights :

Electron-Withdrawing Groups :

- The trifluoromethyl (-CF₃) group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... increases lipophilicity and metabolic stability compared to the parent compound, leading to higher antitumor activity .

- The chlorine atom in the parent compound enhances molecular rigidity and participates in halogen bonding, critical for receptor interactions .

Dichloro substitutions (e.g., 2-(2,4-dichlorophenyl)-...) may strengthen halogen bonding but compromise aqueous solubility .

Coordination Chemistry :

- The carboxylic acid group enables metal coordination. For example, the parent compound’s anionic form binds La³+ ions, forming complexes with antioxidant properties . Similar derivatives (e.g., 5-methyl-1-phenyl-... ) form coordination polymers with Co²+ and Cu²+, highlighting their versatility in materials science .

Pharmacological Activity :

- The parent compound’s planar structure facilitates π-stacking and hydrogen bonding with MMP-2 receptors, whereas bulkier analogs may exhibit reduced binding affinity .

- Fluorine substitution (e.g., 1-(4-chloro-2-fluorophenyl)-... ) can enhance bioavailability by modulating electronic properties and metabolic stability .

Biological Activity

2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- IUPAC Name : 2-(4-chlorophenyl)triazole-4-carboxylic acid

- PubChem CID : 13163348

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit strong antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, including those with carboxylic acid moieties, it was found that certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances the antimicrobial efficacy by improving lipophilicity and membrane permeability .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies on peripheral blood mononuclear cells (PBMCs) revealed that this compound significantly reduced TNF-α production by approximately 44-60% at concentrations ranging from 50 to 100 µg/mL . This suggests its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In one study, triazole derivatives were shown to inhibit cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . The presence of the triazole ring is crucial for this activity, as it interacts with specific cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes, potentially inhibiting their activity.

- Cytokine Modulation : The compound modulates cytokine release from immune cells, thereby influencing inflammatory responses.

- Membrane Permeability : The chlorophenyl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability .

Study on Cytokine Release

A significant study assessed the impact of various triazole derivatives on cytokine release from PBMCs. It was found that compounds similar to this compound effectively reduced TNF-α levels while maintaining low toxicity profiles (viability >94%) . This highlights the therapeutic potential of these compounds in treating inflammatory conditions.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against specific bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity, particularly against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the 4-chlorophenyl group. A common approach is to react 4-chlorophenylacetylene with an azide precursor (e.g., sodium azide and a carboxylic acid derivative) under reflux in a polar aprotic solvent like DMF or acetonitrile. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC ensures reaction completion and purity ≥95% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer: Essential techniques include:

- NMR Spectroscopy: ¹H NMR to confirm the triazole ring protons (δ 7.5–8.5 ppm) and chlorophenyl group (δ 7.2–7.4 ppm). ¹³C NMR identifies the carboxylic acid carbonyl (δ ~170 ppm).

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (broad O-H stretch from carboxylic acid).

- Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+H]⁺ for C₉H₆ClN₃O₂: 240.0172).

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry of the triazole ring .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Methodological Answer: The carboxylic acid group confers pH-dependent solubility: soluble in polar solvents (DMSO, aqueous buffers at pH >5) but poorly soluble in non-polar solvents. For cell-based assays, dissolve in DMSO (stock solution ≤10 mM) and dilute in PBS or culture media (final DMSO ≤0.1%). Precipitation at neutral pH may require co-solvents (e.g., cyclodextrins) or salt forms (e.g., sodium carboxylate) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict reaction pathways and transition states for functionalizing the triazole or chlorophenyl groups. Software like Gaussian or ORCA models substituent effects on regioselectivity. Molecular docking (AutoDock Vina) screens derivatives for binding affinity to biological targets (e.g., enzymes), guiding synthetic priorities .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-Response Curves: IC₅₀/EC₅₀ comparisons across multiple cell lines (e.g., HEK293 vs. HeLa).

- Mechanistic Studies: ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V) to distinguish cytotoxic vs. targeted effects.

- Metabolite Profiling: LC-MS identifies degradation products that may interfere with assays .

Q. How can heterogeneous catalysis improve scalability in synthesizing this compound while minimizing waste?

- Methodological Answer: Replace homogeneous Cu catalysts with immobilized variants (e.g., Cu nanoparticles on mesoporous silica) to enhance recyclability and reduce metal leaching. Flow chemistry systems (e.g., microreactors) improve heat/mass transfer, enabling shorter reaction times and higher yields. Solvent recovery (e.g., rotary evaporation of DMF) and green solvents (2-MeTHF) align with green chemistry principles .

Q. What role does the chlorophenyl substituent play in modulating the compound’s electronic properties and reactivity?

- Methodological Answer: The electron-withdrawing Cl group stabilizes the triazole ring via resonance, increasing electrophilicity at the C-4 position. Cyclic voltammetry (CV) reveals oxidation potentials correlated with substituent effects. Hammett σ constants quantify electronic contributions: σₚ (Cl) = +0.23 enhances reactivity in nucleophilic aromatic substitution (e.g., replacing Cl with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.